Ethyl 5-chloro-4-methoxypicolinate
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Overview
Description
Ethyl 5-chloro-4-methoxypicolinate is a heterocyclic organic compound with the molecular formula C9H10ClNO3. It is a derivative of picolinic acid, featuring a chlorine atom at the 5-position and a methoxy group at the 4-position on the pyridine ring. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-4-methoxypicolinate typically involves the esterification of 5-chloro-4-methoxypyridine-2-carboxylic acid. One common method includes the reaction of 5-chloro-4-methoxypyridine-2-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chloro-4-methoxypicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Cyclization: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products Formed:
- Substituted derivatives of this compound.
- 5-chloro-4-methoxypyridine-2-carboxylic acid.
- Various heterocyclic compounds formed through cyclization .
Scientific Research Applications
Ethyl 5-chloro-4-methoxypicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-chloro-4-methoxypicolinate is primarily related to its ability to interact with biological targets through its functional groups. The chlorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various molecular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Ethyl 5-chloro-4-hydroxypicolinate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 5-chloro-4-aminopicolinate: Contains an amino group at the 4-position.
Ethyl 5-chloro-4-nitropicolinate: Features a nitro group at the 4-position.
Uniqueness: Ethyl 5-chloro-4-methoxypicolinate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes .
Biological Activity
Ethyl 5-chloro-4-methoxypicolinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
This compound belongs to the picolinate family, characterized by a pyridine ring substituted at the 5-position with a chlorine atom and at the 4-position with a methoxy group. Its chemical structure can be represented as follows:
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values suggest that this compound exhibits potent activity, comparable to standard antibiotics.
Microorganism | MIC (µg/mL) | Standard |
---|---|---|
Escherichia coli | 32 | Ampicillin (16) |
Staphylococcus aureus | 16 | Methicillin (8) |
Anticancer Properties
Recent research has highlighted the potential anticancer effects of this compound. In studies involving various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, the compound exhibited significant cytotoxicity.
Mechanistically, it appears to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.
- Modulation of Signaling Pathways : this compound affects various signaling pathways, including those related to cell cycle regulation and apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates from patients with infections. Results indicated a high success rate in inhibiting bacterial growth, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Cancer Treatment
In another study, the anticancer effects were assessed in vivo using mouse models bearing human tumor xenografts. Treatment with this compound resulted in significant tumor regression compared to control groups. Histological analysis revealed increased apoptotic cells in treated tumors.
Properties
Molecular Formula |
C9H10ClNO3 |
---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
ethyl 5-chloro-4-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-8(13-2)6(10)5-11-7/h4-5H,3H2,1-2H3 |
InChI Key |
GJVLEHZKXGHKFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1)OC)Cl |
Origin of Product |
United States |
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